molecular formula C18H23N3 B6629390 N-[(3-methylpyridin-2-yl)methyl]-1-phenylpiperidin-4-amine

N-[(3-methylpyridin-2-yl)methyl]-1-phenylpiperidin-4-amine

Cat. No.: B6629390
M. Wt: 281.4 g/mol
InChI Key: XGMUBHYQHZKOAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-methylpyridin-2-yl)methyl]-1-phenylpiperidin-4-amine, also known as MPMP, is a chemical compound that belongs to the piperidine class of drugs. It has been extensively studied for its potential therapeutic applications in the field of neuroscience.

Mechanism of Action

The mechanism of action of N-[(3-methylpyridin-2-yl)methyl]-1-phenylpiperidin-4-amine involves its interaction with the dopamine D2 receptor. It acts as a partial agonist of the receptor, which means that it can activate the receptor to a certain extent, but not fully. This leads to a moderate increase in dopamine release, which can help to improve mood and motivation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including an increase in dopamine release, an improvement in mood and motivation, and a reduction in anxiety and stress. It has also been shown to have a neuroprotective effect, which can help to prevent damage to the brain caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(3-methylpyridin-2-yl)methyl]-1-phenylpiperidin-4-amine in lab experiments is its high affinity for the dopamine D2 receptor, which makes it a useful tool for studying the role of this receptor in the regulation of mood, motivation, and reward. However, one of the limitations of using this compound is its potential toxicity, which can make it difficult to use in certain types of experiments.

Future Directions

There are a number of future directions for research on N-[(3-methylpyridin-2-yl)methyl]-1-phenylpiperidin-4-amine, including the development of more selective and potent compounds that can target specific subtypes of the dopamine D2 receptor. There is also a need for further research on the potential therapeutic applications of this compound, particularly in the treatment of mood disorders such as depression and anxiety. Finally, there is a need for more research on the potential side effects of this compound, particularly with regard to its long-term use.

Synthesis Methods

The synthesis of N-[(3-methylpyridin-2-yl)methyl]-1-phenylpiperidin-4-amine involves a multi-step process that includes the reaction of 3-methylpyridine with benzyl chloride, followed by the reaction of the resulting benzyl-3-methylpyridine with 4-aminopiperidine. The final product is obtained through a purification process that involves recrystallization.

Scientific Research Applications

N-[(3-methylpyridin-2-yl)methyl]-1-phenylpiperidin-4-amine has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have a high affinity for the dopamine D2 receptor, which plays a key role in the regulation of mood, motivation, and reward. This compound has also been shown to have an inhibitory effect on the reuptake of dopamine, which can help to increase the levels of dopamine in the brain.

Properties

IUPAC Name

N-[(3-methylpyridin-2-yl)methyl]-1-phenylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3/c1-15-6-5-11-19-18(15)14-20-16-9-12-21(13-10-16)17-7-3-2-4-8-17/h2-8,11,16,20H,9-10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMUBHYQHZKOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CNC2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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